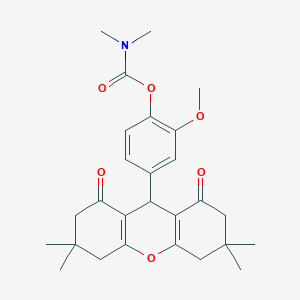

2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl dimethylcarbamate

Description

The compound 2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl dimethylcarbamate is a xanthene-1,8-dione derivative with a dimethylcarbamate substituent on the para-position of the aromatic ring. Its core structure consists of a bicyclic xanthene system with two ketone groups at positions 1 and 8, along with four methyl groups at positions 3,3,6,4.

Synthetic routes for such compounds often involve condensation reactions of dimedone (5,5-dimethylcyclohexane-1,3-dione) with substituted benzaldehydes, followed by functionalization of the aromatic ring.

Properties

IUPAC Name |

[2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO6/c1-26(2)11-16(29)23-20(13-26)33-21-14-27(3,4)12-17(30)24(21)22(23)15-8-9-18(19(10-15)32-7)34-25(31)28(5)6/h8-10,22H,11-14H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIFZBRXMKCAFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC(=O)N(C)C)OC)C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360756 | |

| Record name | STK050437 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6270-61-7 | |

| Record name | STK050437 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmaceutical Applications

1. Antioxidant Activity

Research has shown that compounds similar to 2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl dimethylcarbamate exhibit significant antioxidant properties. These properties are crucial for developing formulations aimed at reducing oxidative stress in various diseases such as cancer and neurodegenerative disorders .

2. Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with drugs enhances the solubility and bioavailability of poorly soluble therapeutic agents. This application is particularly relevant in the formulation of oral and intravenous medications .

3. Anticancer Research

Studies indicate potential anticancer activity due to its ability to inhibit specific cancer cell lines. The compound can be modified to enhance its efficacy against various types of tumors .

Material Science Applications

1. Photonic Devices

Due to its chromophoric properties and structural characteristics, this compound can be incorporated into photonic devices such as organic light-emitting diodes (OLEDs) and solar cells. Its ability to absorb and emit light efficiently makes it a candidate for enhancing the performance of these devices .

2. Polymer Chemistry

In polymer science, it is used as a modifier or additive to improve the thermal stability and mechanical properties of polymers. The incorporation of such compounds can lead to the development of advanced materials with tailored properties for specific applications .

Analytical Chemistry Applications

1. Spectroscopic Analysis

The compound has been utilized in various spectroscopic techniques for analytical purposes. Its unique spectral fingerprints make it suitable for use in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for identifying other compounds or studying reaction mechanisms .

2. Chromatography

In chromatography applications, derivatives of this compound serve as effective stationary phases or mobile phase additives that enhance separation efficiency in complex mixtures .

Case Studies

Comparison with Similar Compounds

Structural and Electronic Differences

- This may improve solubility and target binding in biological systems . Methoxy vs. Methyl Benzoate: The methoxy group (-OCH~3~) in the target compound and provides electron-donating effects, while the methyl ester (-COOCH~3~) in 4f is electron-withdrawing, altering electronic density on the aromatic ring .

Bioactivity Correlations

- Cytotoxicity: The benzonitrile derivative (4q) demonstrated potent cytotoxicity, likely due to the electron-deficient -CN group enhancing interactions with cellular targets . By analogy, the dimethylcarbamate group in the target compound may exhibit similar or enhanced activity due to its dual hydrogen-bond acceptor/donor properties.

- Cluster Analysis : highlights that compounds with structural similarities (e.g., shared xanthene cores) cluster in bioactivity profiles, implying that the target compound may share modes of action with 4q and other analogs .

Q & A

Q. What are the established synthetic routes for this compound, and what analytical techniques are critical for confirming its structure?

The synthesis involves a multi-step approach:

- Core xanthene formation : Cyclocondensation of substituted cyclohexanediones with aldehydes under acidic conditions to form the octahydroxanthene-dione scaffold .

- Methoxyphenyl introduction : Friedel-Crafts acylation or nucleophilic substitution to attach the 4-methoxyphenyl group, using catalysts like AlCl₃ .

- Dimethylcarbamate functionalization : Reaction of the phenolic intermediate with dimethylcarbamoyl chloride in anhydrous solvents (e.g., DCM) under inert atmospheres .

Q. Key analytical techniques :

- X-ray crystallography for absolute configuration determination (e.g., monoclinic P2₁/c systems observed in related xanthene derivatives) .

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve steric effects from tetramethyl groups and confirm carbamate linkage .

- High-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How can researchers characterize the electronic and steric effects of substituents to predict reactivity?

- Electronic effects : UV-Vis spectroscopy and cyclic voltammetry assess electron-withdrawing/donating properties of the methoxy and carbamate groups. For example, methoxy groups increase electron density on the phenyl ring, altering redox potentials .

- Steric effects : Molecular modeling (e.g., Gaussian DFT) quantifies torsional strain from tetramethyl groups on the xanthene core. X-ray data (e.g., bond angles < 120° in crowded regions) provide experimental validation .

Advanced Research Questions

Q. What methodologies resolve contradictions in spectroscopic data during characterization?

- Discrepancies in NMR peaks : Use 2D techniques (HSQC, HMBC) to distinguish overlapping signals. For example, NOESY correlations can clarify spatial proximity of tetramethyl groups .

- Ambiguous IR carbonyl stretches : Compare computed (DFT) vs. experimental vibrational frequencies. The 1,8-diketone moiety shows distinct C=O stretches at ~1700 cm⁻¹, which may split due to crystal packing .

- XRD vs. computational geometry mismatches : Refine force field parameters using crystallographic data to improve molecular dynamics simulations .

Q. How can computational tools model reaction pathways and intermediate stability?

- Reaction pathway prediction : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to map energy profiles for xanthene ring formation. Transition state analysis (IRC) identifies rate-limiting steps .

- Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., toluene vs. DMF) for carbamate formation by comparing solvation free energies .

- Intermediate stability : Natural bond orbital (NBO) analysis quantifies hyperconjugative stabilization in intermediates, such as resonance in enolate forms .

Q. What experimental design strategies optimize reaction conditions for yield and purity?

- Factorial design : Screen variables (temperature, catalyst loading, solvent ratio) using a 2³ factorial matrix. For example, AlCl₃ concentration significantly impacts Friedel-Crafts acylation yield (p < 0.05) .

- Response surface methodology (RSM) : Model non-linear relationships between reaction time and purity. Central composite designs (CCD) are effective for maximizing yield while minimizing byproducts .

- In-situ monitoring : Raman spectroscopy tracks reaction progress in real time, enabling dynamic adjustment of reflux conditions .

Q. How can SAR studies elucidate biological targets and mechanisms?

- Target identification : Perform virtual screening (molecular docking) against kinase libraries (e.g., PDB entries) to prioritize enzymes like CDK2 or EGFR for assay validation .

- Mechanistic assays :

- Enzyme inhibition : Measure IC₅₀ values via fluorogenic substrates (e.g., caspase-3 assays for apoptosis induction) .

- Cellular uptake : LC-MS quantifies intracellular concentrations in cancer cell lines (e.g., MCF-7), correlating with cytotoxicity (MTT assay results) .

- Metabolite profiling : HPLC-MS identifies hydrolysis products (e.g., free carbamate) to assess metabolic stability .

Q. What strategies mitigate hazards during large-scale synthesis?

- Toxicity mitigation : Use glovebox techniques for handling acute toxicity (Category 4 dermal/oral hazards) and substitute dichloromethane with less toxic solvents (e.g., ethyl acetate) .

- Waste minimization : Implement membrane separation technologies (e.g., nanofiltration) to recover unreacted precursors from waste streams .

Q. How do crystal packing interactions influence physicochemical properties?

- Hydrogen bonding : Analyze XRD data for C–H⋯O interactions between xanthene ketones and methoxy groups, which enhance thermal stability (TGA > 250°C) .

- Solubility prediction : Hirshfeld surface analysis correlates π-π stacking (e.g., phenyl-carbamate interactions) with poor aqueous solubility, guiding salt/cocrystal formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.